

Application Notes and Protocols: Oxidation of 1-Hydroxy-2-pentanone

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Compound of Interest

Compound Name: **1-Hydroxy-2-pentanone**

Cat. No.: **B1216695**

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Introduction

The oxidation of α -hydroxy ketones is a fundamental transformation in organic synthesis, yielding valuable 1,2-dicarbonyl compounds. These products are versatile intermediates in the synthesis of a variety of heterocyclic compounds, pharmaceuticals, and other fine chemicals. This application note provides a detailed protocol for the oxidation of the hydroxyl group in **1-hydroxy-2-pentanone** to produce 1,2-pentanedione. The Swern oxidation is highlighted as a mild and efficient method, known for its high yields and compatibility with a wide range of functional groups.^{[1][2][3]} This protocol is designed to be a reliable resource for researchers in organic synthesis and drug development.

Data Presentation

A summary of the key physical and spectroscopic data for the starting material, **1-hydroxy-2-pentanone**, and the product, 1,2-pentanedione, is presented below for easy reference and comparison.

Table 1: Physical and Chemical Properties

Property	1-Hydroxy-2-pentanone (Starting Material)	1,2-Pentanedione (Product)
Molecular Formula	C ₅ H ₁₀ O ₂	C ₅ H ₈ O ₂
Molecular Weight	102.13 g/mol	100.11 g/mol
Appearance	Colorless liquid	Yellowish liquid
Boiling Point	165-167 °C	108-110 °C
CAS Number	64502-89-2	600-14-6

Table 2: Spectroscopic Data

Spectrum	1-Hydroxy-2-pentanone (Starting Material)	1,2-Pentanedione (Product)
¹ H NMR (CDCl ₃ , ppm)	δ 4.25 (s, 2H), 3.40 (br s, 1H), 2.50 (t, 2H), 1.60 (m, 2H), 0.95 (t, 3H)	Predicted: δ 2.75 (q, 2H), 2.30 (s, 3H), 1.10 (t, 3H)
¹³ C NMR (CDCl ₃ , ppm)	δ 211.0, 67.5, 36.5, 17.0, 13.5	Predicted: δ 205.0, 199.0, 35.0, 25.0, 8.0
IR (cm ⁻¹)	3400 (O-H), 2960 (C-H), 1715 (C=O)	Predicted: 2970 (C-H), 1720 (C=O), 1705 (C=O)
Mass Spectrum (m/z)	102 (M ⁺), 73, 57, 43	Predicted: 100 (M ⁺), 71, 57, 43, 29

Note: Spectroscopic data for 1,2-pentanedione is predicted as experimental data was not readily available in the searched literature. Predicted data should be used as a reference and confirmed by experimental analysis.

Experimental Protocols

The following is a detailed protocol for the Swern oxidation of **1-hydroxy-2-pentanone**. This procedure is adapted from established general protocols for Swern oxidations.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Materials:

- **1-Hydroxy-2-pentanone**
- Oxalyl chloride ((COCl)₂)
- Dimethyl sulfoxide (DMSO), anhydrous
- Triethylamine (NEt₃)
- Dichloromethane (CH₂Cl₂), anhydrous
- Argon or Nitrogen gas
- Dry ice/acetone bath
- Standard laboratory glassware (oven-dried)
- Magnetic stirrer

Procedure:

- Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and two dropping funnels under an inert atmosphere (Argon or Nitrogen).
- Activation of DMSO: To the reaction flask, add anhydrous dichloromethane (50 mL) and cool the flask to -78 °C using a dry ice/acetone bath. To one of the dropping funnels, add a solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (10 mL). To the other dropping funnel, add a solution of anhydrous DMSO (2.2 equivalents) in anhydrous dichloromethane (10 mL).
- Add the oxalyl chloride solution dropwise to the stirred dichloromethane at -78 °C. After the addition is complete, add the DMSO solution dropwise, ensuring the internal temperature does not rise above -60 °C. Stir the resulting mixture for 15 minutes at -78 °C.
- Addition of Alcohol: Prepare a solution of **1-hydroxy-2-pentanone** (1.0 equivalent) in anhydrous dichloromethane (20 mL) and add it dropwise to the reaction mixture at -78 °C.

Stir the mixture for 30-45 minutes at this temperature.

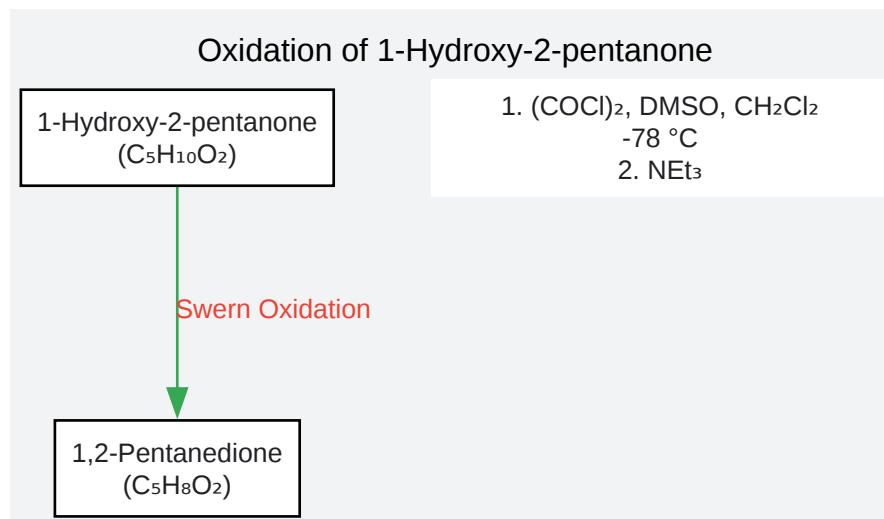
- **Addition of Base:** Add triethylamine (5.0 equivalents) dropwise to the reaction mixture, again maintaining the temperature at -78 °C. A thick white precipitate will form.
- **Warming and Quenching:** After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction mixture to warm to room temperature over approximately 1 hour.
- **Work-up:** Add water (50 mL) to the reaction mixture and transfer it to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 25 mL).
- Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (50 mL), followed by brine (50 mL).
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to obtain the crude 1,2-pentanedione.
- **Purification:** The crude product can be purified by distillation or column chromatography on silica gel.

Expected Yield:

Based on typical Swern oxidation reactions of α -hydroxy ketones, the expected yield of 1,2-pentanedione is generally high, often in the range of 85-95%.^[1]

Mandatory Visualizations

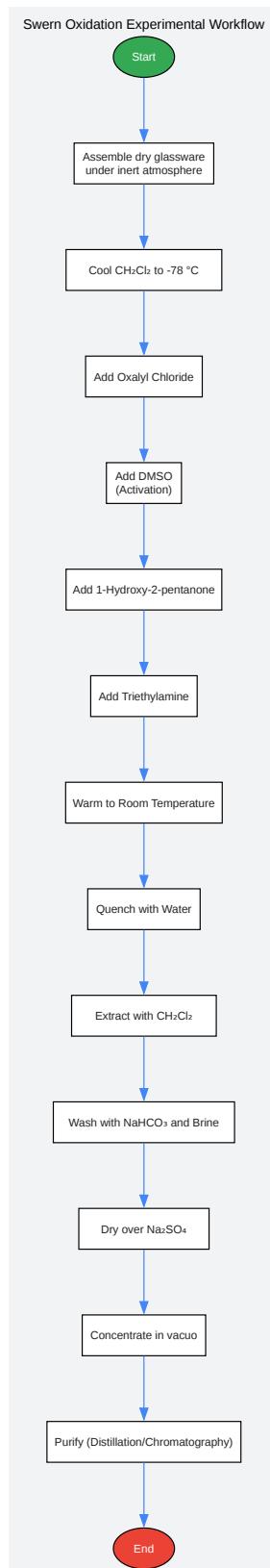
Chemical Reaction Pathway



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Caption: Chemical transformation of **1-Hydroxy-2-pentanone** to **1,2-Pentanedione**.

Experimental Workflow

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Caption: Step-by-step workflow for the Swern oxidation of **1-Hydroxy-2-pentanone**.

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References

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